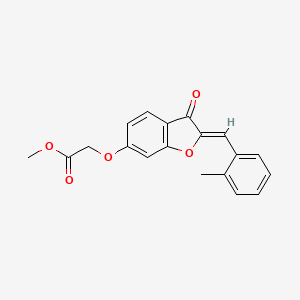![molecular formula C14H14O4 B2843701 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid CAS No. 2408963-39-1](/img/structure/B2843701.png)
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPC and has a molecular formula of C17H17NO4. BDPC is a cyclopropane derivative that possesses a unique molecular structure, making it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Research on similar cyclopropane derivatives has led to the development of various synthetic methodologies, emphasizing the versatile nature of cyclopropane-containing compounds. For instance, a study has demonstrated the catalytic cyclopropanation of alkenes, which could be applicable to the synthesis of complex cyclopropane derivatives, highlighting the potential for creating novel structures and exploring their chemical properties (Miki et al., 2004). Similarly, polymerization of cyclic monomers incorporating cyclopropane units has been explored, revealing the potential of cyclopropane derivatives for generating new polymeric materials with unique properties (Moszner et al., 1999).
Biological Activities
Cyclopropane derivatives have been studied for their biological activities, offering insights into their potential therapeutic applications. Research into N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, for example, has shown that certain cyclopropane-based compounds possess significant herbicidal and fungicidal activities, suggesting a potential for the development of new agrochemicals (Tian et al., 2009).
Synthetic Methodologies
Innovative synthetic methodologies involving cyclopropane units have been reported, providing new routes for constructing complex molecules. One study described the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and related compounds, showcasing methods to manipulate cyclopropane rings for the synthesis of potential inhibitors of mycolic acid biosynthesis, a key component in certain bacterial cell walls (Hartmann et al., 1994).
Wirkmechanismus
Target of Action
The primary targets of EN300-7456578 are currently under investigation. Similar compounds have been known to interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
The exact mode of action of EN300-7456578 is not fully understood yet. It is believed that the compound interacts with its targets, leading to changes in the biochemical processes. The unique structure of the compound, particularly the presence of the benzodioxol group, may contribute to its interaction with its targets .
Biochemical Pathways
The downstream effects of these interactions could lead to changes in cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EN300-7456578 are currently under study. These properties will determine the bioavailability of the compound, which is a critical factor in its efficacy. Preliminary data suggests that the compound has suitable properties for absorption and distribution .
Result of Action
The molecular and cellular effects of EN300-7456578’s action are subject to ongoing research. The compound’s interactions with its targets are expected to result in changes at the molecular level, which could translate to observable effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-7456578. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-14(16)11-5-10(11)9-4-8(9)7-1-2-12-13(3-7)18-6-17-12/h1-3,8-11H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKQHXFJSFCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)OCO3)C4CC4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


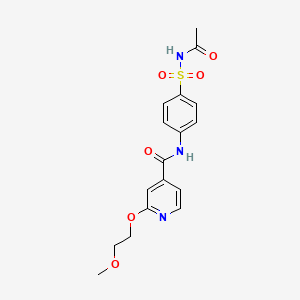
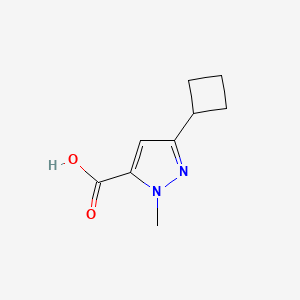
![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)
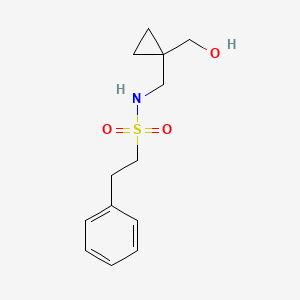
![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)
![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)
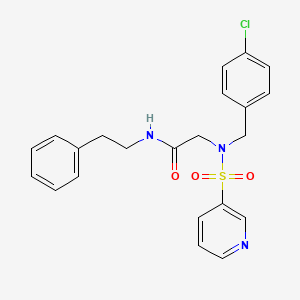
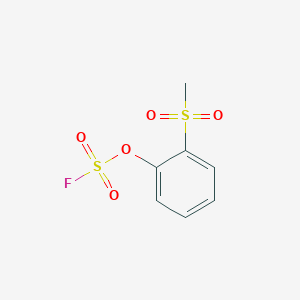
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B2843640.png)
